

Application Notes and Protocols for Condensation Reactions with 2,5-Dichloronicotinaldehyde

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Compound of Interest

Compound Name: **2,5-Dichloronicotinaldehyde**

Cat. No.: **B063489**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the condensation of **2,5-Dichloronicotinaldehyde**, a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The following protocols describe two common condensation reactions: the Claisen-Schmidt condensation to form chalcone-like compounds and the Knoevenagel condensation to generate α,β -unsaturated systems. The resulting products are of significant interest in drug discovery, particularly in the development of anticancer, antifungal, and antitubercular agents.

Claisen-Schmidt Condensation for the Synthesis of Dichloropyridinyl Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. [1][2] This protocol details the base-catalyzed condensation of **2,5-Dichloronicotinaldehyde** with an appropriate acetophenone derivative.

Experimental Protocol

Materials:

- **2,5-Dichloronicotinaldehyde**
- Substituted Acetophenone (e.g., 4-methoxyacetophenone)
- Methanol
- Potassium Hydroxide (KOH) solution (40% aqueous)
- Hydrochloric Acid (1:1 v/v with water)
- Distilled Water
- n-Hexane
- Ethyl Acetate
- Silica Gel for column chromatography (100-200 mesh)

Procedure:

- In a round-bottom flask, dissolve **2,5-Dichloronicotinaldehyde** (1.0 mmol) and the substituted acetophenone (1.0 mmol) in methanol (10 mL) with stirring.
- To this solution, add 40% aqueous potassium hydroxide solution dropwise while maintaining the temperature at 20-25°C with an ice bath.
- Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into crushed ice and acidify with a 1:1 solution of hydrochloric acid and water until the pH is neutral.
- Filter the precipitated solid under vacuum, wash thoroughly with cold water, and dry.
- Purify the crude product by column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

- Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain the final chalcone derivative.

Representative Data

The following tables present representative data for analogous chalcones synthesized from the structurally similar 2,5-dichloro-3-acetylthiophene, demonstrating the expected yields, physical properties, and biological activities of the target compounds.[3]

Table 1: Physicochemical Properties of Representative Dichlorinated Chalcones

Compound	Molecular Formula	Yield (%)	Melting Point (°C)
1	C ₁₅ H ₁₃ Cl ₂ NOS	82	145
2	C ₁₄ H ₁₀ Cl ₂ O ₂ S	85	165
3	C ₁₃ H ₇ Cl ₂ NO ₃ S	88	198
4	C ₁₃ H ₇ Cl ₂ FOS	92	221

Table 2: Spectroscopic Data for Representative Dichlorinated Chalcones

Compound	FT-IR (cm^{-1}) ν_{max}	^1H NMR (δ ppm)	HRMS (m/z) $[\text{M}+\text{H}]^+$
1	1652 (C=O), 1584 (C=C), 852 (C-Cl)	7.44 (d, 1H), 6.73 (d, 1H), 7.78 (d, 2H), 7.65 (d, 2H), 7.06 (s, 1H), 3.12 (s, 6H)	326.0
2	1658 (C=O), 1570 (C=C), 864 (C-Cl)	7.76 (d, 1H), 7.42 (d, 1H), 7.84 (d, 2H), 7.02 (d, 2H), 7.12 (s, 1H), 3.82 (s, 3H)	313.0
3	1660 (C=O), 1582 (C=C), 875 (C-Cl)	7.81 (d, 1H), 7.53 (d, 1H), 8.21 (d, 2H), 7.82 (d, 2H), 7.13 (s, 1H)	328.0
4	1654 (C=O), 1575 (C=C), 877 (C-Cl)	7.86 (d, 1H), 7.28 (d, 1H), 7.67 (d, 2H), 7.06 (d, 2H), 7.15 (s, 1H)	301.0

Table 3: In Vitro Biological Activity of Representative Dichlorinated Chalcones

Compound	Antifungal MIC ($\mu\text{g/mL}$) vs. <i>A. niger</i>	Antitubercular MIC ($\mu\text{g/mL}$) vs. <i>M. tuberculosis</i> H37Rv	Cytotoxic IC_{50} ($\mu\text{g/mL}$) vs. DU145 (prostate cancer)
1	8.0	6.25	>50
2	>16	3.12	10 ± 2
3	>16	6.25	>50
4	8.0	6.25	5 ± 1
Fluconazole	1.0	-	-
Pyrazinamide	-	3.12	-
Methotrexate	-	-	5 ± 1

Knoevenagel Condensation for the Synthesis of α,β -Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base like piperidine.^{[4][5]} This protocol outlines a general procedure for the condensation of **2,5-Dichloronicotinaldehyde**.

Experimental Protocol

Materials:

- **2,5-Dichloronicotinaldehyde**
- Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)
- Piperidine
- Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar

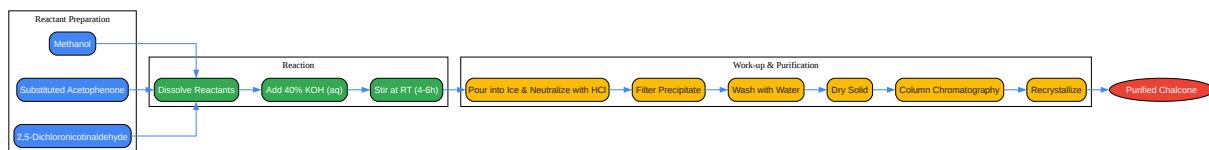
Procedure:

- In a round-bottom flask, combine **2,5-Dichloronicotinaldehyde** (1.0 equiv.), the active methylene compound (1.2 equiv.), and ethanol as the solvent.
- Add a catalytic amount of piperidine (0.1 equiv.) to the mixture.
- Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold ethanol.

- If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

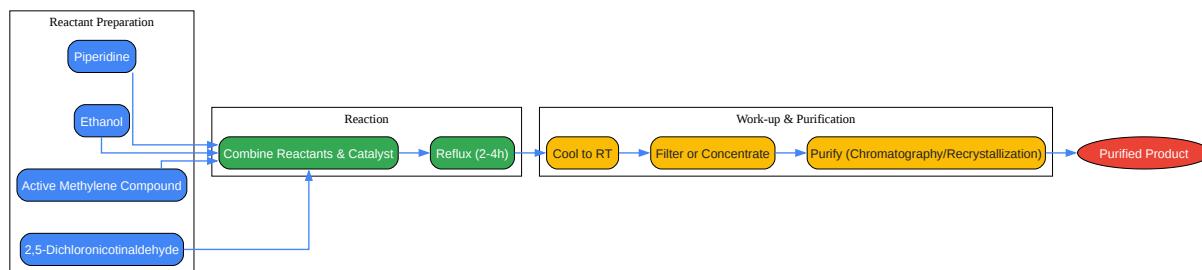
Visualizations

Experimental Workflows



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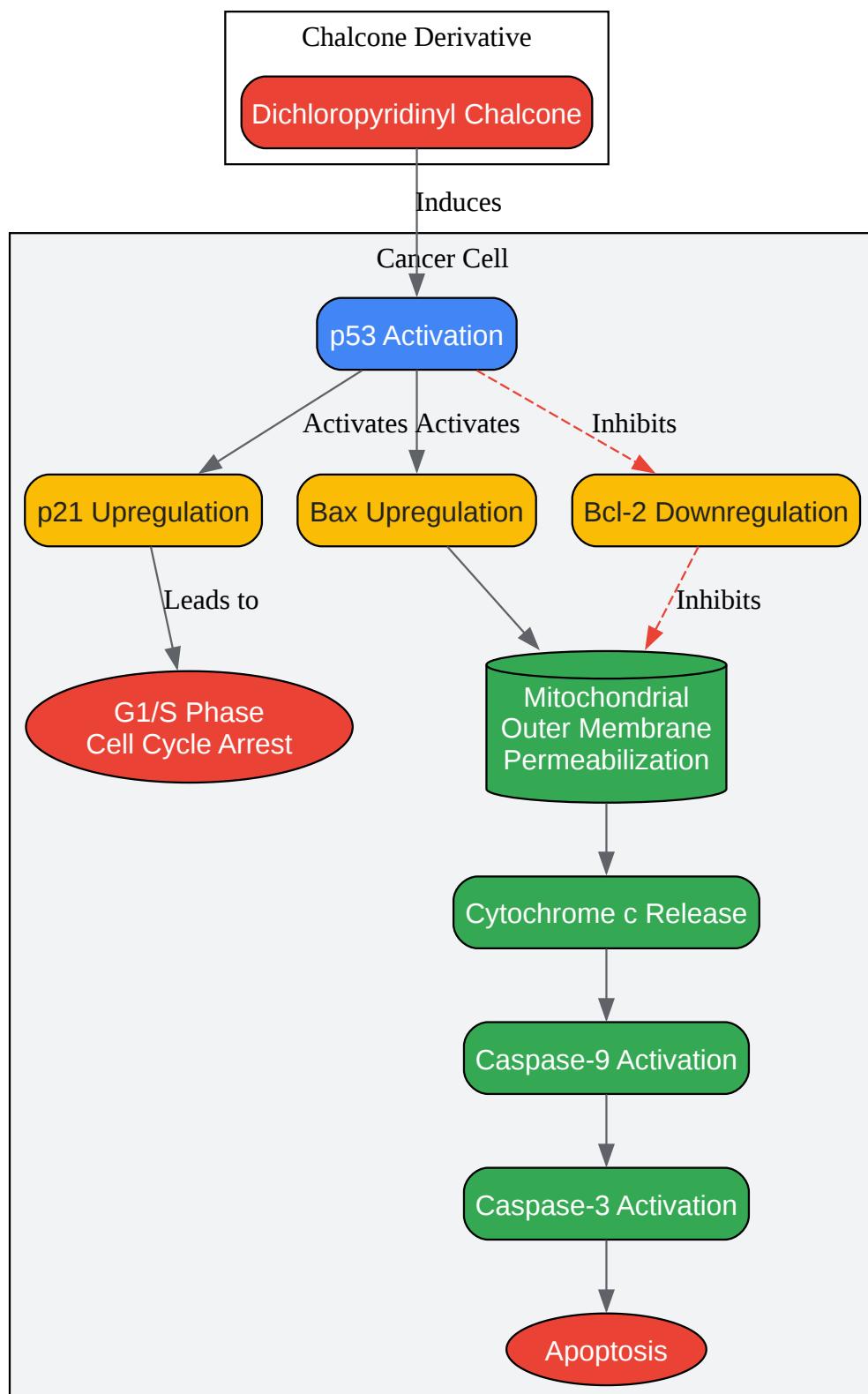
Caption: Workflow for the Claisen-Schmidt Condensation.

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Caption: Workflow for the Knoevenagel Condensation.

Signaling Pathway

Chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, often mediated by the p53 tumor suppressor protein.[6][7]



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Caption: p53-Mediated Apoptosis and Cell Cycle Arrest Pathway.

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